An In-Depth Technical Guide to 4-Fluoro-3-methylbenzamide: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to 4-Fluoro-3-methylbenzamide: Structure, Synthesis, and Characterization
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzamides are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities.[1] Within this versatile class of compounds, 4-Fluoro-3-methylbenzamide emerges as a molecule of significant interest. Its unique structural arrangement, featuring a fluorine atom and a methyl group on the benzene ring, provides a valuable scaffold for the synthesis of novel chemical entities. This guide offers a comprehensive technical overview of 4-fluoro-3-methylbenzamide, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and its relevance as a building block in drug discovery and agrochemical research.[2]
The strategic placement of the fluorine atom is particularly noteworthy. Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a favored element in modern drug design.[3][4] This guide serves as a foundational resource for scientists aiming to leverage the distinct properties of this compound in their research endeavors.
Section 1: Chemical Identity and Structural Properties
4-Fluoro-3-methylbenzamide is characterized by a benzamide core substituted with a fluorine atom at the C4 position and a methyl group at the C3 position. This specific substitution pattern dictates its chemical reactivity and physical properties.
Molecular Structure and Key Identifiers
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Molecular Formula: C₈H₈FNO[5]
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Molecular Weight: 153.15 g/mol [5]
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CAS Number: 261945-92-0[6]
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IUPAC Name: 4-Fluoro-3-methylbenzamide
The structure combines an aromatic ring, an amide functional group (-CONH₂), a halogen (F), and an alkyl group (-CH₃). The interplay between the electron-withdrawing nature of the fluorine atom and the amide group, alongside the electron-donating methyl group, creates a unique electronic distribution across the aromatic ring, influencing its interaction with other molecules.
Diagram: Chemical Structure of 4-Fluoro-3-methylbenzamide
A 2D representation of the 4-Fluoro-3-methylbenzamide molecular structure.
Physicochemical Properties
A summary of key physicochemical data is crucial for laboratory applications, from designing reaction conditions to predicting biological behavior.
| Property | Value | Source |
| Molecular Weight | 153.15 g/mol | Santa Cruz Biotechnology[5] |
| Molecular Formula | C₈H₈FNO | Santa Cruz Biotechnology[5] |
| Physical State | Solid | Synquest Labs[7] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Synquest Labs[7] |
Section 2: Synthesis of 4-Fluoro-3-methylbenzamide
The synthesis of 4-fluoro-3-methylbenzamide is most commonly achieved from its corresponding carboxylic acid precursor, 4-fluoro-3-methylbenzoic acid. This transformation is a standard amidation reaction, a fundamental process in organic and medicinal chemistry. 4-Fluoro-3-methylbenzoic acid itself is a versatile building block for active pharmaceutical ingredients (APIs).[2][8]
Synthetic Pathway Overview
The primary route involves the conversion of the carboxylic acid to an activated intermediate, such as an acid chloride, which then reacts with ammonia to form the primary amide.
Diagram: Synthesis Workflow
General workflow for the synthesis of 4-Fluoro-3-methylbenzamide from its benzoic acid precursor.
Detailed Experimental Protocol
This protocol describes a common laboratory-scale synthesis.
Objective: To synthesize 4-fluoro-3-methylbenzamide from 4-fluoro-3-methylbenzoic acid.
Materials:
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4-Fluoro-3-methylbenzoic acid (1 equivalent)
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Thionyl chloride (SOCl₂) (1.2 - 1.5 equivalents)
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Dichloromethane (DCM), anhydrous
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Ammonium hydroxide (NH₄OH), concentrated aqueous solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
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Activation (Acid Chloride Formation):
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoro-3-methylbenzoic acid (1 eq.).
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Dissolve the starting material in anhydrous DCM.
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Slowly add thionyl chloride (1.2 eq.) to the solution at 0 °C (ice bath).
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Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.
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Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by ammonia. Refluxing ensures the reaction goes to completion.
-
-
Amidation:
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Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
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Re-dissolve the crude acyl chloride intermediate in an appropriate solvent like DCM or THF.
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In a separate flask, prepare an ice-cold solution of concentrated ammonium hydroxide.
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Slowly add the acyl chloride solution to the ammonium hydroxide solution with vigorous stirring, maintaining the temperature at 0-5 °C.
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Causality: The addition must be slow and at low temperature to control the exothermic reaction between the reactive acyl chloride and ammonia.
-
-
Work-up and Isolation:
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After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.
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Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
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Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Causality: The washing steps are crucial to remove unreacted starting materials, inorganic salts, and other impurities.
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-
Purification and Validation:
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 4-fluoro-3-methylbenzamide by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by silica gel column chromatography.
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The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis. This step is a self-validating system for the protocol's success.
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Section 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons.
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Amide Protons (-CONH₂): Two broad singlets, typically in the range of 5.5-8.0 ppm, which may exchange with D₂O.
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Aromatic Protons: The three protons on the benzene ring will appear as multiplets or complex splitting patterns in the aromatic region (approx. 7.0-8.0 ppm), influenced by coupling to each other and to the fluorine atom.
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Methyl Protons (-CH₃): A singlet around 2.2-2.4 ppm.
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¹³C NMR: The carbon NMR will show eight distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
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¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Functional Group | Expected Absorption Band (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3100 - 3500 (two bands, broad) | Stretching |
| C=O (Amide I) | 1650 - 1690 (strong) | Stretching |
| N-H (Amide II) | 1590 - 1650 | Bending |
| C-F (Aryl) | 1100 - 1250 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Alkyl) | 2850 - 3000 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 4-fluoro-3-methylbenzamide, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (153.15).
Section 4: Applications and Future Directions
4-Fluoro-3-methylbenzamide is primarily valuable as a chemical intermediate. Its structure is a key component in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][11][12]
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Medicinal Chemistry: The benzamide scaffold is present in numerous approved drugs. The specific substitution pattern of 4-fluoro-3-methylbenzamide makes it an attractive starting point for creating libraries of novel compounds for screening against various biological targets, such as enzymes and receptors.[13][14]
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Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a precursor for new pesticides and herbicides, where the fluorine atom can enhance efficacy and environmental stability.[2]
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Material Science: The fluorinated aromatic structure can be incorporated into polymers to impart specific properties like thermal stability or chemical resistance.[2]
The future utility of 4-fluoro-3-methylbenzamide lies in its application as a versatile building block. As synthetic methodologies advance, particularly in late-stage functionalization, the strategic importance of such well-defined intermediates will continue to grow, enabling the efficient construction of complex and high-value molecules.
References
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Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). PubMed. Retrieved from [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). ResearchGate. Retrieved from [Link]
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4-Fluorobenzamide. (n.d.). PubChem. Retrieved from [Link]
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4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. (2026). Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
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The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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